molecular formula C₄₂H₇₇N₉O₁₁ B549904 GP-2 HER2-derived, hla-a2+ restricted peptide CAS No. 160790-21-6

GP-2 HER2-derived, hla-a2+ restricted peptide

カタログ番号 B549904
CAS番号: 160790-21-6
分子量: 884.1 g/mol
InChIキー: XQIXDDUJIUUELO-JZOOTMHBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HER2/neu (654-662) GP2 is a nine amino acid peptide derived from the human epidermal growth factor receptor 2 (HER2/nue, 654–662), induces HLA-A2-restricted cytotoxic T lymphocytes (CTL) reactive to various epithelial cancers.

科学的研究の応用

Vaccine Development in Breast Cancer

The HER2/neu-derived peptide GP2 has been investigated for its potential use in peptide-based breast cancer vaccine trials. Studies have found that GP2, in combination with GM-CSF, is safe and elicits an immune response, particularly effective in patients with HER2 overexpression. This suggests its potential for preventing breast cancer recurrence (Mittendorf et al., 2006), (Mittendorf et al., 2016), (Patil et al., 2013).

Immunotherapy and Tumor Recognition

GP2-derived peptides have shown efficacy in enhancing immune responses against various epithelial cancers. Modified versions of GP2 have improved binding affinity to HLA-A2, which increases their potential in immunotherapy treatments for HER2/neu overexpressing tumors (Tanaka et al., 2001).

Cross-Tumor Applications

Studies have demonstrated the potential of GP2-derived peptides as shared tumor-associated antigens in different cancer types, including breast, ovarian, and pancreatic cancers. This suggests a common mechanism of recognition by T lymphocytes across these adenocarcinomas, presenting opportunities for broad-based cancer immunotherapies (Peiper et al., 1997), (Peoples et al., 1995).

T-Cell Proliferation and Vaccine Efficacy

Research indicates that GP2 vaccines, combined with GM-CSF, can stimulate T-cell proliferation, supporting their use in cancer vaccines for both breast and ovarian cancer patients (Schneble et al., 2013).

Antigen Identification and Immunotherapy

The identification of peptide sequences from gp185HER2, including GP2, has led to the production of polyclonal antibodies that show immunoreactivity in breast tumor cell lines and tissues. This highlights the complexity involved in evaluating HER2 expression and its significance in breast tumors, opening new paths for immunotherapy strategies (Di Modugno et al., 2001).

特性

CAS番号

160790-21-6

分子式

C₄₂H₇₇N₉O₁₁

分子量

884.1 g/mol

IUPAC名

(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C42H77N9O11/c1-14-23(10)30(43)37(56)51-34(25(12)16-3)41(60)47-28(19-52)36(55)45-26(13)35(54)49-32(22(8)9)39(58)50-31(21(6)7)38(57)44-18-29(53)48-33(24(11)15-2)40(59)46-27(42(61)62)17-20(4)5/h20-28,30-34,52H,14-19,43H2,1-13H3,(H,44,57)(H,45,55)(H,46,59)(H,47,60)(H,48,53)(H,49,54)(H,50,58)(H,51,56)(H,61,62)/t23-,24-,25-,26-,27-,28-,30-,31-,32-,33-,34-/m0/s1

InChIキー

XQIXDDUJIUUELO-JZOOTMHBSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)O)N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N

正規SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N

配列

One Letter Code: IISAVVGIL

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GP-2 HER2-derived, hla-a2+ restricted peptide
Reactant of Route 2
GP-2 HER2-derived, hla-a2+ restricted peptide
Reactant of Route 3
GP-2 HER2-derived, hla-a2+ restricted peptide
Reactant of Route 4
GP-2 HER2-derived, hla-a2+ restricted peptide
Reactant of Route 5
GP-2 HER2-derived, hla-a2+ restricted peptide
Reactant of Route 6
GP-2 HER2-derived, hla-a2+ restricted peptide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。